molecular formula C24H24N4O2 B11696337 4-tert-butyl-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide

4-tert-butyl-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide

Cat. No.: B11696337
M. Wt: 400.5 g/mol
InChI Key: OAWOJBWJYMRAST-UHFFFAOYSA-N
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Description

4-TERT-BUTYL-N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a benzotriazole moiety, which is a five-membered ring containing three nitrogen atoms, attached to a benzamide structure. The tert-butyl group and methoxyphenyl group further enhance its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE typically involves multiple steps:

    Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate. This can be achieved by reacting o-phenylenediamine with nitrous acid under acidic conditions to form 1,2,3-benzotriazole.

    Attachment of Methoxyphenyl Group: The benzotriazole intermediate is then reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form the desired methoxyphenyl-substituted benzotriazole.

    Formation of Benzamide: The final step involves the reaction of the methoxyphenyl-substituted benzotriazole with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-TERT-BUTYL-N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzotriazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 4-TERT-BUTYL-N-[2-(4-HYDROXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE.

    Reduction: Formation of reduced benzotriazole derivatives.

    Substitution: Formation of various substituted benzamides depending on the substituent used.

Scientific Research Applications

4-TERT-BUTYL-N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, influencing enzymatic activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. The compound’s overall structure allows it to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-TERT-BUTYL-N-(4-METHOXYPHENYL)BENZAMIDE: Similar structure but lacks the benzotriazole moiety.

    4-TERT-BUTYL-N-(2-METHOXYPHENYL)BENZAMIDE: Similar structure but with a different substitution pattern on the phenyl ring.

    4-TERT-BUTYL-N-(4-ETHOXYPHENYL)BENZAMIDE: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

4-TERT-BUTYL-N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE is unique due to the presence of the benzotriazole moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s ability to interact with metal ions and proteins, making it a valuable tool in various scientific research applications.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C24H24N4O2/c1-24(2,3)17-7-5-16(6-8-17)23(29)25-18-9-14-21-22(15-18)27-28(26-21)19-10-12-20(30-4)13-11-19/h5-15H,1-4H3,(H,25,29)

InChI Key

OAWOJBWJYMRAST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OC

Origin of Product

United States

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